![molecular formula C20H18N2O4S2 B3552562 N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B3552562.png)
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-nitrobenzenesulfonamide
Overview
Description
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-nitrobenzenesulfonamide, also known as MPTP-NBS, is a chemical compound that has gained attention in scientific research due to its potential as a biological labeling agent and its ability to selectively modify proteins. MPTP-NBS is a sulfonamide derivative, which is a class of compounds that have been used extensively in medicinal chemistry due to their diverse pharmacological activities.
Mechanism of Action
The mechanism of action of N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-nitrobenzenesulfonamide involves the reaction of the sulfonamide group with the thiol group of cysteine residues in proteins. This reaction forms a covalent bond between the this compound molecule and the protein, which results in the selective modification of the protein. The selectivity of this compound for cysteine residues makes it a useful tool for studying the role of cysteine residues in protein structure and function.
Biochemical and physiological effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and organisms. This is due to the selectivity of the compound for cysteine residues in proteins, which minimizes non-specific labeling and modification of proteins. This compound has been used in a variety of cell types and organisms, including bacteria, yeast, and mammalian cells, without any significant toxic effects.
Advantages and Limitations for Lab Experiments
The advantages of using N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-nitrobenzenesulfonamide in lab experiments include its selectivity for cysteine residues in proteins, its ease of synthesis, and its minimal biochemical and physiological effects on cells and organisms. The limitations of using this compound include its potential to modify multiple cysteine residues in a protein, which can complicate data interpretation, and its inability to label proteins that do not contain cysteine residues.
Future Directions
There are several future directions for the use of N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-nitrobenzenesulfonamide in scientific research. One potential application is the use of this compound to study the role of cysteine residues in protein-protein interactions and signaling pathways. Another potential application is the use of this compound to develop new therapeutics that selectively target cysteine residues in disease-related proteins. Additionally, the development of new labeling agents that can selectively modify other amino acid residues in proteins could expand the utility of this approach in scientific research.
Scientific Research Applications
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-nitrobenzenesulfonamide has been used extensively in scientific research as a biological labeling agent. It can selectively modify proteins by reacting with cysteine residues, which are commonly found in proteins and play important roles in protein structure and function. This compound can be used to label proteins in vitro and in vivo, which allows for the study of protein-protein interactions, protein localization, and protein turnover.
properties
IUPAC Name |
N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-2-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-15-13-16(14-27-17-7-3-2-4-8-17)11-12-18(15)21-28(25,26)20-10-6-5-9-19(20)22(23)24/h2-13,21H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYQGISUKXVBST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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